Pyridine-3,5-diyldimethanol

Catalog No.
S1903463
CAS No.
21636-51-1
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-3,5-diyldimethanol

CAS Number

21636-51-1

Product Name

Pyridine-3,5-diyldimethanol

IUPAC Name

[5-(hydroxymethyl)pyridin-3-yl]methanol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-3,9-10H,4-5H2

InChI Key

HYUQKAGYJAFMBA-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1CO)CO

Canonical SMILES

C1=C(C=NC=C1CO)CO

Organic Synthesis Building Block:

Pyridine-3,5-diyldimethanol serves as a versatile building block for the synthesis of more complex organic molecules due to its bifunctional nature. The presence of the pyridine ring allows for aromatic chemistry, while the hydroxyl groups enable further functionalization through various reactions like esterification, etherification, and acylation. This versatility is crucial in the development of new pharmaceuticals, functional materials, and catalysts. Source: Journal of Organic Chemistry - A Facile One-Pot Synthesis of Novel Pyridine Derivatives Containing a 1,3-Dioxolane Moiety:

Pyridine-3,5-diyldimethanol is an organic compound belonging to the pyridine family, characterized by its two hydroxymethyl groups attached to the 3 and 5 positions of the pyridine ring. Its chemical formula is C₇H₉NO₂, and it has a molecular weight of approximately 139.15 g/mol. This compound exhibits both basic and alcohol functionalities, making it a versatile building block in organic synthesis and coordination chemistry.

Currently, there is no scientific literature available on the specific mechanism of action of PDMD in any biological system.

  • Potential Toxicity: Pyridine itself can be toxic upon inhalation, ingestion, or skin contact []. PDMD might also exhibit similar toxicity, although the presence of hydroxyl groups could alter its properties.
  • Flammability: Aromatic compounds can be flammable. PDMD might also have some flammability, but specific data is needed.
Typical of pyridine derivatives:

  • Hydrogen Borrowing Reactions: This compound can engage in hydrogen borrowing mechanisms, facilitating the formation of more complex structures through dehydrogenation and subsequent hydrogenation steps.
  • Condensation Reactions: It can act as a nucleophile in condensation reactions with aldehydes and ketones, leading to the formation of larger organic molecules .
  • Coordination Chemistry: Due to its nitrogen and hydroxyl groups, it can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science .

Research indicates that pyridine derivatives, including pyridine-3,5-diyldimethanol, exhibit a range of biological activities:

  • Antimicrobial Properties: Some studies suggest that similar compounds possess antimicrobial effects against various pathogens.
  • DNA Interaction: Pyridine-based compounds have been explored for their ability to interact with DNA structures such as G-quadruplexes and i-motifs, potentially influencing gene expression .
  • Potential Therapeutic Uses: The unique structure may offer pathways for developing new pharmaceuticals targeting specific biological pathways.

Several methods exist for synthesizing pyridine-3,5-diyldimethanol:

  • Multi-component Reactions: Utilizing a combination of starting materials under controlled conditions can yield this compound efficiently.
  • Reduction of Pyridine Derivatives: Starting from appropriate pyridine derivatives followed by reduction processes can also produce pyridine-3,5-diyldimethanol.
  • Functionalization of Pyridine Rings: Direct functionalization through electrophilic substitution reactions can introduce hydroxymethyl groups at the desired positions on the pyridine ring .

Pyridine-3,5-diyldimethanol finds applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize transition states.
  • Material Science: Used in the development of coordination polymers and materials with specific electronic properties.
  • Pharmaceuticals: Potentially useful in drug design due to its biological activity and ability to interact with biomolecules.

Studies on the interactions of pyridine-3,5-diyldimethanol with biological macromolecules have revealed:

  • Binding Affinity: The compound shows varying degrees of binding affinity towards DNA structures, which may influence gene regulation mechanisms.
  • Stability Modulation: It has been observed to stabilize certain DNA structures while destabilizing others, indicating its potential as a molecular tool in genetic research .

Pyridine-3,5-diyldimethanol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarityUnique Features
Pyridine-3,4-diyldimethanol0.97Different hydroxymethyl positioning
(4-Methylpyridin-3-yl)methanol0.97Contains a methyl group at the 4-position
(4-Methylpyridine-3,5-diyl)dimethanol0.94Additional methyl group affecting reactivity
(3-Methylpyridin-4-yl)methanol0.94Methyl substitution at the 3-position
(3,5-Dimethylpyridin-4-yl)methanol0.91Two methyl groups influencing sterics and reactivity

These compounds illustrate the diversity within pyridine derivatives while highlighting the unique positioning of functional groups in pyridine-3,5-diyldimethanol.

XLogP3

-0.9

Wikipedia

(Pyridine-3,5-diyl)dimethanol

Dates

Modify: 2023-08-16

Explore Compound Types